ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-phenyl-6-propyl-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Scientific Research Applications
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to inhibit certain enzymes and interact with cellular receptors. For example, its antimicrobial activity is due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate is unique compared to other coumarin derivatives due to its specific structural features and biological activities. Similar compounds include:
Ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: This compound has a hydroxyl group at the 5-position, which can influence its reactivity and biological properties.
4-(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yloxymethyl)-benzoic acid methyl ester: This derivative has a benzoic acid ester group, which can alter its solubility and interaction with biological targets.
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H22O5/c1-3-8-16-11-18-17(15-9-6-5-7-10-15)12-21(23)27-20(18)13-19(16)26-14-22(24)25-4-2/h5-7,9-13H,3-4,8,14H2,1-2H3 |
InChI Key |
ZYOHYJRKMDKSLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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